Methyl 4-(2,2-dicyanovinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

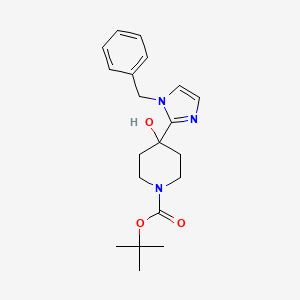

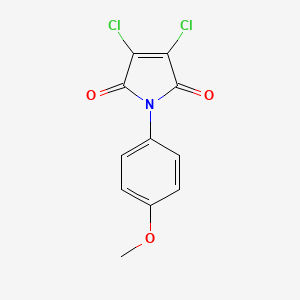

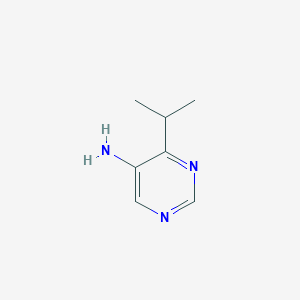

“Methyl 4-(2,2-dicyanovinyl)benzoate” is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da . This compound is also known as DCVB.

Molecular Structure Analysis

The molecular structure of “Methyl 4-(2,2-dicyanovinyl)benzoate” consists of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule is not provided in the search results.Scientific Research Applications

Polymer Synthesis and Properties

Methyl 4-(2,2-dicyanovinyl)benzoate has been utilized in the synthesis of various polymers. For instance, it has been involved in the preparation of poly(enaminonitriles-ester)s derived from dicyanovinyl-containing bis-hydroxy monomers. These polymers are notable for their solubility in polar aprotic solvents and their ability to form brittle, hard films. They also exhibit significant thermal properties, such as a large exotherm in differential scanning calorimetry (DSC) analyses and the capability to undergo curing reactions around 350 °C to form insoluble materials (Kim & Gong, 1997).

Chemosensor Development

The compound has also been employed in the development of chemosensors. For example, a dicyanovinyl-substituted benzofurazan derivative was designed as a ratiometric chemosensor for cyanide anion detection in aqueous acetonitrile solution. The mechanism involves the nucleophilic addition of cyanide to the α-position of the dicyanovinyl group, which blocks intramolecular charge transfer (ICT) progress and induces significant emission and absorption shift (Liu et al., 2011).

Nonlinear Optical Applications

Another significant application is in nonlinear optical (NLO) materials. Methyl 4-(2,2-dicyanovinyl)benzoate derivatives have been synthesized for use in NLO applications, demonstrating properties such as solubility in common organic solvents, thermal stability, and effective second harmonic generation (SHG) coefficients. These properties make them suitable for use in NLO device applications (Lee et al., 2004).

Organic Electronics and Solar Cell Development

In the field of organic electronics, particularly organic solar cells (OSCs), methyl 4-(2,2-dicyanovinyl)benzoate derivatives have shown promising results. Novel methyl-substituted dicyanovinyl-capped compounds have led to highly efficient OSCs with significant power conversion efficiencies. Insights into the packing and morphological behavior of these compounds have been gained through X-ray analysis, which rationalizes their improved photovoltaic performance (Fitzner et al., 2012).

Electroluminescence Investigations

Investigations into the electroluminescent properties of 2,2-dicyanovinyl derivatives have revealed their potential for use in solid-state emissive organic materials. These derivatives demonstrate significant thermal, photophysical, and electrochemical properties, making them suitable for applications in organic electronics (Kotowicz et al., 2018).

properties

IUPAC Name |

methyl 4-(2,2-dicyanoethenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOCHORMPUIPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,2-dicyanovinyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B2803990.png)

![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)